molecular formula C13H16O B1357082 2-Cyclopentyl-1-phenylethanone CAS No. 23033-65-0

2-Cyclopentyl-1-phenylethanone

Cat. No. B1357082
CAS RN: 23033-65-0
M. Wt: 188.26 g/mol
InChI Key: SNPILNPIIQCQFR-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-phenylethanone is a chemical compound with the molecular formula C13H16O . It has a molecular weight of 188.272 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of 2-Cyclopentyl-1-phenylethanone is C13H16O . Unfortunately, the specific structural details or a visual representation of the molecule are not available from the search results.

Scientific Research Applications

1. Regioselectivity in Cyclization Reactions

2-Cyclopentyl-1-phenylethanone has been studied for its role in regioselective cyclization reactions. Research by Perekhoda et al. (2017) investigated the regioselectivity of thiourea cyclization with α-bromoketone, which is crucial for creating potential drugs. This study emphasizes the importance of 2-Cyclopentyl-1-phenylethanone in synthesizing biologically active substances, particularly 2-R-imino-1,3-thiazoline derivatives (Perekhoda et al., 2017).

2. Pharmaceutical Industry Applications

The compound has been explored in the context of pharmaceutical applications. More and Yadav (2018) highlighted its use in the synthesis of 1-Phenylethanol, a compound employed as an anti-inflammatory and analgesic drug. This research showcases the potential of using 2-Cyclopentyl-1-phenylethanone in producing valuable pharmaceuticals (More & Yadav, 2018).

3. Antimycobacterial Compound Research

Coutinho et al. (2012) investigated 2-Cyclopentyl-1-phenylethanone for its antimycobacterial properties. The compound, also referred to as LS-2, displayed weak cytotoxicity in mammalian cells and lacked acute toxicity in murine models, indicating its potential as a safe antimycobacterial agent (Coutinho et al., 2012).

4. Synthesis of Novel Receptor Inhibitors

Pan et al. (2012) described the efficient synthesis of prasugrel, a novel P2Y12 receptor inhibitor, using a cyclopropyl-phenylethanone intermediate. This research illustrates the role of 2-Cyclopentyl-1-phenylethanone in creating important inhibitors for therapeutic purposes (Pan et al., 2012).

5. Interaction with Water Molecules in Insulating Materials

Iwata (2017) explored the interaction of 1-Phenylethanone andrelated molecules with water, emphasizing their impact on the electrical insulating ability of materials like cross-linked polyethylene. This study provides insight into the physicochemical interactions between 2-Cyclopentyl-1-phenylethanone derivatives and water, which is crucial for understanding insulation degradation in materials (Iwata, 2017).

6. Renewable High-Density Fuel Production

Wang et al. (2017) highlighted the synthesis of a renewable high-density fuel using cyclopentanone derived from hemicellulose, indicating the potential of 2-Cyclopentyl-1-phenylethanone in sustainable energy applications. This research is significant for the development of alternative, environmentally-friendly fuel sources (Wang et al., 2017).

7. Vasorelaxant Effects in Medical Research

Brito et al. (2013) studied the vasorelaxant effects of 1-nitro-2-phenylethane, a molecule structurally similar to 2-Cyclopentyl-1-phenylethanone. The research contributes to the understanding of the mechanisms underlying vasodilation, potentially beneficial for cardiovascular therapeutics (Brito et al., 2013).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . In case of fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

2-cyclopentyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPILNPIIQCQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480958
Record name 2-cyclopentyl-1-phenyl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-phenylethanone

CAS RN

23033-65-0
Record name 2-cyclopentyl-1-phenyl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Method 1 using 25 mmol of methyl acetoacetate, 27.5 mmol of NaH 60% dispersion in oil, 26.25 mmol of 1.6M n-butyl lithium in hexane, 25 mmol of 2-cyclopentyl-1-phenyl-ethanone and 70 mL of tetrahydrofuran. 2-Cyclopentyl-1-phenyl-ethanone was prepared by reacting the appropriate acid chloride with AlCl3 in benzene as described by Vogel in Practical Organic Chemistry 1978, 770-775. Upon concentrating the reaction, a solid precipitated out which was recrystallized from ethyl acetate (m.p. 158°-160° C.). 1H NMR (DMSO-d6) δ 0.8-0.9 (m, 1 H), 1.0-1.1 (m, 1 H), 1.2-1.8 (m, 7 H), 1.9-2.1 (m, 2 H), 2.9 (ABq, 2 H), 4.8 (s, 1 H), 7.2-7.4 (m, 5 H), 11.3 (s, 1 H).
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Name
Quantity
27.5 mmol
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reactant
Reaction Step Three
Quantity
26.25 mmol
Type
reactant
Reaction Step Four
Quantity
25 mmol
Type
reactant
Reaction Step Five
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
solvent
Reaction Step Eight
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0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kolanos, F Sakloth, AD Jain, JS Partilla… - ACS chemical …, 2015 - ACS Publications
… Bromine (0.04 mL, 0.79 mmol) was added in one portion to a stirred solution of 2-cyclopentyl-1-phenylethanone (20; (29) 0.70 g, 3.72 mmol) and AlCl 3 (0.03 g, 0.20 mmol) in …
Number of citations: 78 pubs.acs.org
BD Tait, S Hagen, J Domagala… - Journal of medicinal …, 1997 - ACS Publications
… 2-Cyclopentyl-1-phenylethanone was prepared by reacting the appropriate acid chloride with AlCl 3 in benzene as described by Vogel. Upon concentration of the reaction mixture, a …
Number of citations: 80 pubs.acs.org

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